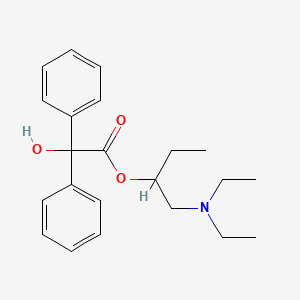
Glyceryl lactopalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl lactopalmitate is an organic compound belonging to the class of phenylpyrazoles. It is an ester formed from lactic acid and palmitic acid, combined with glycerol. This compound is primarily used as an emulsifying agent in various industrial applications, particularly in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl lactopalmitate is synthesized through the esterification of lactic acid and palmitic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure optimal yield. The reaction can be represented as follows:
Lactic Acid+Palmitic Acid+Glycerol→Glyceryl Lactopalmitate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of heat-stable lactic acid and palmitic acid. The process is carried out in large reactors where the reactants are mixed and heated to facilitate the esterification reaction. The resulting product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl lactopalmitate primarily undergoes hydrolysis and esterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding lactic acid, palmitic acid, and glycerol. Esterification, on the other hand, is the reverse process where these components combine to form this compound.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Esterification: Sulfuric acid (catalyst), controlled temperature
Major Products:
Hydrolysis: Lactic acid, palmitic acid, glycerol
Esterification: this compound, water
Wissenschaftliche Forschungsanwendungen
Glyceryl lactopalmitate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifying agent in the formulation of various chemical products.
Biology: Studied for its role in biological systems and its potential as a biocompatible material.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of glyceryl lactopalmitate involves its ability to reduce surface tension between different phases, thereby stabilizing emulsions. This property is particularly useful in the food industry, where it helps maintain the consistency and quality of products. The molecular targets and pathways involved in its action are primarily related to its interaction with lipid molecules, enhancing their dispersion and stability .
Vergleich Mit ähnlichen Verbindungen
Glyceryl lactopalmitate can be compared with other similar compounds such as glyceryl lactostearate and stearoyl-2-lactylate. These compounds share similar emulsifying properties but differ in their fatty acid components:
Glyceryl Lactostearate: Contains stearic acid instead of palmitic acid.
Stearoyl-2-Lactylate: Another ester of lactic acid and stearic acid, commonly used in baking.
Uniqueness: this compound is unique due to its specific combination of lactic acid and palmitic acid, which imparts distinct emulsifying properties suitable for certain industrial applications .
Eigenschaften
CAS-Nummer |
850229-73-1 |
|---|---|
Molekularformel |
C20H16N6O2S |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
6-(2,6-dimethoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6O2S/c1-27-15-9-6-10-16(28-2)17(15)19-25-26-18(23-24-20(26)29-19)14-11-13(21-22-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,21,22) |
InChI-Schlüssel |
FADKMVWORSHBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC(=NN4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)

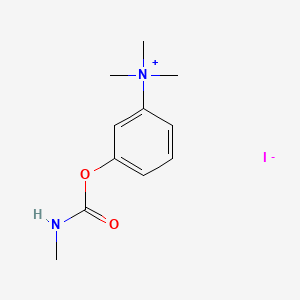
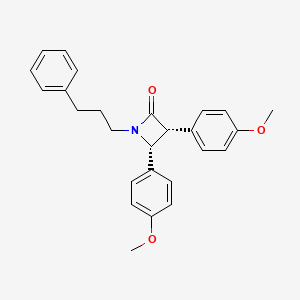
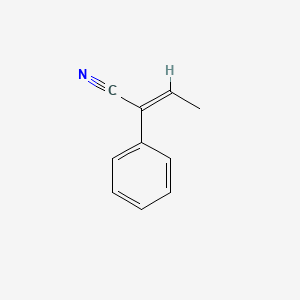
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
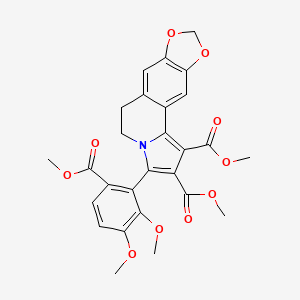

![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)

